molecular formula C12H13N3OS B12578932 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-48-1

5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12578932
CAS No.: 606952-48-1
M. Wt: 247.32 g/mol
InChI Key: WJPOTVCOBICLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole and triazole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-methylbenzaldehyde with a thiazole-triazole precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole-triazole derivatives.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: A precursor in the synthesis of the compound.

    Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Triazole: A five-membered ring containing three nitrogen atoms.

Uniqueness

5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its fused ring structure, which imparts specific chemical and biological properties

Properties

CAS No.

606952-48-1

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

5-[(4-methylphenyl)methylidene]-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)6-10-11(16)15-12(17-10)13-7-14-15/h2-6,12-14H,7H2,1H3

InChI Key

WJPOTVCOBICLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(S2)NCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.